molecular formula C11H14BFO4 B12974526 (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid

(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid

Cat. No.: B12974526
M. Wt: 240.04 g/mol
InChI Key: LDEAZUZWIHKCAE-UHFFFAOYSA-N
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Description

(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with ethyl 3-bromopropionate under palladium-catalyzed conditions. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can reduce the risk of human error and improve the reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the design of enzyme inhibitors, as boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of boronate esters or amides. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom on the phenyl ring.

    (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but with the ethoxy-oxopropyl group attached at a different position on the phenyl ring.

    (3-(3-Methoxy-3-oxopropyl)-4-fluorophenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the fluorine atom in (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid imparts unique properties to the compound, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and electrostatic interactions. These properties can influence the compound’s reactivity and biological activity, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C11H14BFO4

Molecular Weight

240.04 g/mol

IUPAC Name

[3-(3-ethoxy-3-oxopropyl)-4-fluorophenyl]boronic acid

InChI

InChI=1S/C11H14BFO4/c1-2-17-11(14)6-3-8-7-9(12(15)16)4-5-10(8)13/h4-5,7,15-16H,2-3,6H2,1H3

InChI Key

LDEAZUZWIHKCAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)CCC(=O)OCC)(O)O

Origin of Product

United States

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